3-Phenyl-2-azabicyclo[2.2.1]heptane
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Overview
Description
3-Phenyl-2-azabicyclo[221]heptane is a bicyclic compound featuring a phenyl group attached to a nitrogen-containing azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-azabicyclo[2.2.1]heptanes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for 3-Phenyl-2-azabicyclo[2.2.1]heptane are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring structure.
Substitution: The phenyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and N-hydroxyphthalimide esters for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups at the phenyl or azabicycloheptane moieties.
Scientific Research Applications
3-Phenyl-2-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Its potential bioactivity can be explored for developing new drugs, particularly those targeting the central nervous system.
Industry: The compound can be used in materials science for developing new polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Phenyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Lacks the phenyl group, making it less versatile in terms of functionalization.
Bicyclo[3.1.1]heptanes:
Uniqueness
3-Phenyl-2-azabicyclo[2.2.1]heptane is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-phenyl-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)12-10-6-7-11(8-10)13-12/h1-5,10-13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRJJXVRWOYCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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